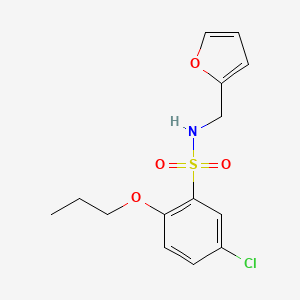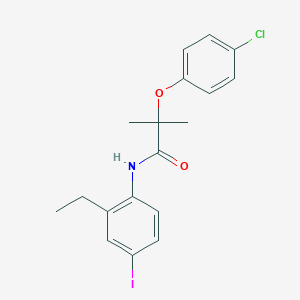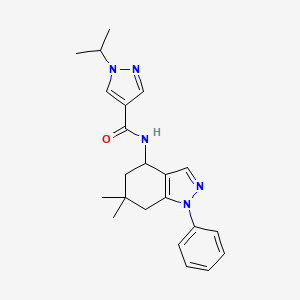![molecular formula C20H21FN2O4 B5088632 2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B5088632.png)
2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide is a chemical compound that is commonly known as CX-4945. It is a selective inhibitor of protein kinase CK2 and has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
CX-4945 selectively inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the enzymatic activity of CK2. This inhibition leads to the disruption of various cellular processes, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects
The inhibition of CK2 activity by CX-4945 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. CX-4945 has also been found to have neuroprotective effects in various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. It has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CX-4945 is a potent and selective inhibitor of CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. It has been extensively studied in vitro and in vivo, and its pharmacokinetic and pharmacodynamic properties have been well characterized. However, CX-4945 has limited solubility in water, which can make it challenging to use in some experiments. It also has a short half-life, which can limit its effectiveness in some therapeutic applications.
Orientations Futures
For research on CX-4945 include the development of more potent and selective CK2 inhibitors, the identification of biomarkers for patient selection, and the evaluation of its potential therapeutic applications in other diseases, including viral infections and autoimmune disorders.
Conclusion
CX-4945 is a selective inhibitor of protein kinase CK2 that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied in vitro and in vivo and has shown promising results in various preclinical studies. CX-4945's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CX-4945 is needed to fully understand its therapeutic potential and to develop more effective treatments for various diseases.
Méthodes De Synthèse
CX-4945 is synthesized through a multi-step process that involves the reaction of 2-bromoethyl cyclopropane with 2-amino-2-oxoethyl benzoate to form 2-(cyclopropylamino)-2-oxoethyl benzoate. This compound is then reacted with 4-fluorophenethylamine to form 2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide.
Applications De Recherche Scientifique
CX-4945 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. It has been found to inhibit the activity of protein kinase CK2, which is known to play a crucial role in cell proliferation, survival, and differentiation. The inhibition of CK2 activity by CX-4945 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Propriétés
IUPAC Name |
2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c21-14-5-9-16(10-6-14)26-12-11-22-20(25)17-3-1-2-4-18(17)27-13-19(24)23-15-7-8-15/h1-6,9-10,15H,7-8,11-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETHQSGMBDUEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=CC=C2C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B5088562.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(isopropylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5088577.png)
![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)



![1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5088616.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide](/img/structure/B5088639.png)
![5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088655.png)


